molecular formula C12H16N8 B1682632 2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine CAS No. 496955-42-1

2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine

Cat. No. B1682632
M. Wt: 272.31 g/mol
InChI Key: CYYQMAWUIRPCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine, also known as ST1535, is a compound that has been studied as an antagonist of the A2A adenosine receptor . It has shown promising potential in experimental models of Parkinson’s Disease (PD) and has a safe profile in clinical studies .

Scientific Research Applications

Adenosine A2A Receptor Ligands

2-Butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine and related compounds have been extensively studied as potent ligands for adenosine A2A receptors. This receptor is a target in Parkinson's disease therapy. Derivatives of this compound, such as ST1535, have been found to have high affinity against A2AR and show good in vitro metabolic stability, indicating their potential therapeutic applications (Pace et al., 2015).

Neuroprotective Profile

ST1535, a compound closely related to 2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine, has been evaluated for its neuroprotective profile. It has been shown to prevent glutamate outflow in the rat striatum, which is a sign of neuroprotective activity in vivo. This suggests potential benefits in treating neurological disorders (Galluzzo et al., 2008).

Synthesis and Tautomerism Studies

Research has been conducted on the synthesis and tautomerism of N-methoxy-9-methyl-9H-purin-6-amines, which include compounds similar to the chemical . These studies provide insights into the chemical behavior and potential applications of these compounds in various fields (Roggen & Gundersen, 2008).

Antibacterial Evaluation

Compounds containing the 1,2,4-triazole group, closely related to the 2H-1,2,3-triazol-2-yl group in the query compound, have been synthesized and evaluated for antibacterial activity. This highlights the potential of these compounds in developing new antibacterial agents (Govori, 2017).

properties

IUPAC Name

2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N8/c1-3-4-5-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-6-7-15-20/h6-7H,3-5H2,1-2H3,(H2,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYQMAWUIRPCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432000
Record name ST-1535
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine

CAS RN

496955-42-1
Record name ST-1535
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ST-1535
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTK8WWM73W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine
Reactant of Route 2
Reactant of Route 2
2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine
Reactant of Route 3
Reactant of Route 3
2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine
Reactant of Route 4
2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine
Reactant of Route 5
Reactant of Route 5
2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine
Reactant of Route 6
2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.